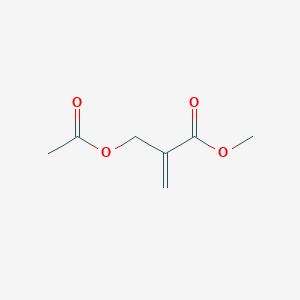

Methyl 2-(acetoxymethyl)acrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(acetyloxymethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-5(7(9)10-3)4-11-6(2)8/h1,4H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOQCGSCOCUDGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437970 | |

| Record name | METHYL 2-(ACETOXYMETHYL)ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30982-08-2 | |

| Record name | METHYL 2-(ACETOXYMETHYL)ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways to Methyl 2-(acetoxymethyl)acrylate

Established methods for the synthesis of this compound primarily rely on nucleophilic substitution and esterification reactions. These pathways utilize readily available precursors and are well-documented in chemical literature.

A common and effective method for preparing this compound is through the nucleophilic substitution of a suitable leaving group on a methyl acrylate (B77674) backbone. Methyl 2-(bromomethyl)acrylate is a key precursor in this approach. sigmaaldrich.comorgsyn.org The bromine atom in Methyl 2-(bromomethyl)acrylate is a good leaving group, readily displaced by a nucleophile.

In this strategy, Methyl 2-(bromomethyl)acrylate is reacted with an acetate (B1210297) salt, such as sodium acetate, in a suitable solvent. orgsyn.org The acetate anion acts as the nucleophile, attacking the electrophilic carbon atom attached to the bromine, resulting in the formation of this compound and a bromide salt as a byproduct. This reaction is a classic example of an SN2 reaction.

The synthesis of the precursor, Methyl 2-(bromomethyl)acrylate, can be achieved through various methods. One approach involves the dehydrohalogenation of methyl β,β'-dibromoisobutyrate. orgsyn.org Another method is the bromination of methyl methacrylate (B99206). orgsyn.org

A related synthesis involves the reaction of methyl 3-hydroxy-2-metylidene-propanoate with N-bromosuccinimide and dimethyl sulfide (B99878) to produce methyl 2-bromomethyl-2-propenoate, which is another name for Methyl 2-(bromomethyl)acrylate. chemicalbook.com

Table 1: Nucleophilic Substitution for this compound Synthesis

| Precursor | Reagent | Product | Key Features | Reference |

|---|---|---|---|---|

| Methyl 2-(bromomethyl)acrylate | Sodium Acetate | This compound | Classic SN2 reaction; Good yield. | orgsyn.org |

| Methyl 3-hydroxy-2-metylidene-propanoate | N-Bromosuccinimide/Dimethyl Sulfide | Methyl 2-(bromomethyl)acrylate | Precursor synthesis for subsequent substitution. | chemicalbook.com |

Esterification represents another fundamental route to this compound. This method involves the reaction of methyl 2-(hydroxymethyl)acrylate with an acetylating agent. sigmaaldrich.comfishersci.ca Acetic anhydride (B1165640) or acetyl chloride are commonly used for this purpose, often in the presence of a base or an acid catalyst to facilitate the reaction.

The precursor, methyl 2-(hydroxymethyl)acrylate, is a crucial intermediate. sigmaaldrich.comfishersci.ca Its synthesis can be accomplished through several methods, including the reaction of methyl acrylate with formaldehyde (B43269) in the presence of a catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane). google.comresearchgate.net

While radical polymerization is a common process for acrylates to form polymers, specific radical-initiated processes for the direct synthesis of the monomer this compound are less conventional. dtic.milcmu.eduyoutube.comnih.gov However, radical reactions can be involved in the synthesis of precursors or in side reactions during other synthetic steps. For instance, inhibitors are often added to prevent the spontaneous polymerization of acrylate monomers during synthesis and storage. sigmaaldrich.comnih.gov

Table 2: Esterification for this compound Synthesis

| Precursor | Reagent | Product | Key Features | Reference |

|---|---|---|---|---|

| Methyl 2-(hydroxymethyl)acrylate | Acetic Anhydride/Acetyl Chloride | This compound | Standard esterification; requires the precursor alcohol. | sigmaaldrich.comfishersci.ca |

A notable method for the synthesis of 2-hydroxymethyl methyl acrylate involves the Wittig reaction. google.comberkeley.edu This powerful carbon-carbon bond-forming reaction utilizes a phosphorus ylide, also known as a Wittig reagent. In a typical procedure, a phosphonium (B103445) salt is prepared from triphenylphosphine (B44618) and a haloacetate, which is then deprotonated to form the ylide. google.com This ylide subsequently reacts with formaldehyde to yield 2-hydroxymethyl methyl acrylate. google.comresearchgate.net The Wittig-Horner reaction, a modification of the Wittig reaction using phosphonate (B1237965) esters, can also be employed. researchgate.net

Divergent synthesis strategies can be envisioned where a common intermediate is used to generate a variety of functionalized acrylates. For example, methyl 2-(bromomethyl)acrylate can serve as a starting point for reactions with various nucleophiles to produce a library of different acrylate monomers.

Table 3: Precursor Synthesis via Wittig Reaction

| Reactants | Reaction Type | Product | Key Features | Reference |

|---|---|---|---|---|

| Phosphorus Ylide + Formaldehyde | Wittig Reaction | 2-hydroxymethyl methyl acrylate | Forms a key precursor for esterification. | google.comberkeley.eduresearchgate.net |

Advanced Synthetic Approaches and Process Optimization

Ongoing research in the synthesis of this compound focuses on improving efficiency, reducing environmental impact, and achieving greater control over the reaction process. This includes the development of novel catalytic systems and exploring stereoselective synthesis.

Catalysis plays a pivotal role in modern organic synthesis, and the production of this compound and its precursors is no exception. Various catalytic systems are employed to enhance reaction rates, improve selectivity, and enable reactions under milder conditions.

In the context of esterification, acid catalysts such as sulfuric acid or p-toluenesulfonic acid are traditionally used. wikipedia.orggoogle.comwipo.intgoogle.com However, heterogeneous catalysts and greener alternatives are gaining prominence. For instance, solid acid catalysts can simplify product purification and catalyst recovery.

For the synthesis of the precursor methyl acrylate, various catalytic methods are known, including the carbonylation of acetylene (B1199291) in the presence of a catalyst system. google.com The transesterification of other acrylates can also be catalyzed. google.com The development of efficient catalysts for the synthesis of methacrylic acid and methyl methacrylate, which are structurally related to the precursors of this compound, is an active area of research. researchgate.netrsc.org

This compound does not possess a stereocenter in its final structure, as the double bond and the symmetric nature of the substituents on the alpha-carbon preclude chirality. Therefore, stereoselective synthesis is not a primary concern for the preparation of this specific molecule.

However, if modifications were to be made to the molecule that introduce a chiral center, for example, by adding a substituent to the beta-position of the acrylate, then stereoselective synthesis would become a critical consideration. In such hypothetical scenarios, asymmetric synthesis techniques, such as the use of chiral catalysts or auxiliaries, would be necessary to control the stereochemical outcome of the reaction.

Polymerization and Copolymerization Dynamics

Free Radical Polymerization of Methyl 2-(acetoxymethyl)acrylate

Free radical polymerization is a common method for synthesizing acrylic polymers. The process involves initiation, propagation, termination, and chain transfer steps. The specific kinetics of this compound are influenced by its molecular structure, particularly the acetoxymethyl group.

Kinetic Investigations: Propagation and Termination Rate Constants

While specific kinetic data for the propagation (k_p) and termination (k_t) rate constants of this compound are not extensively documented in dedicated studies, valuable inferences can be drawn from research on structurally similar acrylates. For instance, studies on methyl acrylate (B77674) (MA) provide a foundational understanding. The propagation rate coefficient for MA has been a subject of critical evaluation, with benchmark data established by IUPAC task groups. rsc.org These studies often employ techniques like pulsed-laser polymerization (PLP) coupled with size-exclusion chromatography (SEC) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to obtain reliable kinetic parameters. rsc.orgtue.nl

For methyl acrylate, the recommended Arrhenius parameters for secondary-radical propagation are an activation energy (E_A) of 17.3 kJ mol⁻¹ and a pre-exponential factor (A) of 1.41 × 10⁷ L mol⁻¹ s⁻¹. rsc.org It is generally observed that structurally similar monomers exhibit comparable propagation rate coefficients. rsc.org For example, acrylates with linear ester groups show nearly identical k_p values. rsc.org The presence of the acetoxymethyl group in this compound, which introduces additional steric bulk and potential for different electronic effects compared to a simple methyl group, would be expected to influence these rate constants.

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (E_A) | 17.3 | kJ mol⁻¹ |

| Pre-exponential Factor (A) | 1.41 × 10⁷ | L mol⁻¹ s⁻¹ |

Influence of Steric Hindrance on Polymerization Kinetics and Molecular Weight

The acetoxymethyl group at the α-position of this compound introduces significant steric hindrance. This steric bulk is expected to have a pronounced effect on the polymerization kinetics and the resulting polymer's molecular weight. Generally, increased steric hindrance around the double bond can decrease the propagation rate coefficient (k_p). For example, in monomers like ethyl α-acetoxymethyl acrylate, a decrease in both Arrhenius parameters (activation energy and pre-exponential factor) is observed. rsc.org

This steric effect can also influence the termination reactions. As polymerization proceeds and the viscosity of the medium increases, the mobility of large polymer radicals becomes hindered, leading to a decrease in the termination rate. researchgate.net This phenomenon, known as the gel effect or autoacceleration, results in an increased polymerization rate and higher molecular weights. researchgate.net The bulky substituent in this compound could potentially lead to an earlier onset or more pronounced gel effect compared to less hindered acrylates.

Comparative Polymerization Studies with Methyl Methacrylate (B99206) and Related Acrylates

Comparative studies between different acrylate and methacrylate monomers are essential for understanding the structure-property relationships. Methyl methacrylate (MMA) is a common benchmark for such comparisons. marquette.edu MMA is generally considered more reactive than methyl acrylate (MA) due to the hyperconjugation of the α-methyl group. marquette.edu However, the resulting polymeric radical from MMA is less active in subsequent propagation steps. marquette.edu

In a comparative context, the propagation rate coefficient for n-butyl acrylate is about 20% higher than that of methyl acrylate, an effect attributed to entropic factors. rsc.org A similar trend is observed in the methacrylate family. rsc.org For this compound, its polymerization behavior would be influenced by both the acrylate backbone and the acetoxymethyl substituent. The chain-transfer constant (C_s = k_tr/k_p) of a related compound, methyl 2-(bromomethyl)acrylate, was found to be approximately 1.28 in the polymerization of MMA, indicating significant chain transfer activity which would limit the molecular weight of the resulting polymer. cmu.edu

Mechanism of Polymerization Initiation and Chain Transfer

Self-Initiation Mechanisms in Acrylate Polymerization

In the absence of a conventional initiator, some acrylate monomers can undergo thermal self-initiation at elevated temperatures. nih.gov This phenomenon is particularly relevant for high-temperature industrial polymerizations. nih.gov For methyl acrylate, computational studies have explored the mechanism of spontaneous initiation. nih.gov The proposed mechanism involves the formation of a diradical intermediate through a [2+2] cycloaddition, which can then generate monoradicals capable of initiating polymerization. nih.gov

Specifically, density-functional theory (DFT) calculations suggest a mechanism where two monomer molecules form a singlet diradical, which then undergoes intersystem crossing to a more stable triplet diradical. nih.gov This triplet diradical can then react with a third monomer molecule to produce two monoradicals, thus initiating polymerization. nih.gov This self-initiation process becomes significant at temperatures above 160 °C for methyl acrylate. It is plausible that this compound could also undergo a similar self-initiation process, although the specific temperature range and efficiency might differ due to its structure.

Intermolecular Chain Transfer to Polymer Reactions

Intermolecular chain transfer to polymer (CTP) is a significant secondary reaction in the free-radical polymerization of acrylates, especially at high temperatures. This process involves the abstraction of a hydrogen atom from a "dead" polymer chain by a propagating radical, leading to the formation of a new radical site on the polymer backbone. This new mid-chain radical can then propagate, resulting in the formation of a branched polymer.

Theoretical studies using DFT have investigated the mechanisms of CTP reactions for various alkyl acrylates, including methyl acrylate. These studies indicate that tertiary hydrogens on the polymer backbone, formed through disproportionation termination reactions, are the most likely sites for hydrogen abstraction in CTP reactions. The energy barriers and rate constants for CTP reactions are found to be similar for methyl, ethyl, and butyl acrylates. Given the structural similarities, it is expected that poly(this compound) would also be susceptible to intermolecular CTP, which would influence the polymer's branching and, consequently, its rheological and mechanical properties.

Copolymerization Studies with Other Monomers

The incorporation of this compound (MAMA) into copolymers offers a strategic pathway to developing functional polymers. The acetoxymethyl group serves as a valuable site for subsequent chemical modifications, allowing for the creation of materials with highly specialized properties.

The synthesis of copolymers containing this compound is commonly achieved through free-radical polymerization. researchgate.netsapub.org This versatile technique allows for copolymerization with a wide array of vinyl monomers. For instance, the copolymerization of MAMA with monomers like methyl methacrylate (MMA) or styrene (B11656) can be initiated using thermal initiators such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in an appropriate solvent like toluene (B28343) or 1,4-dioxane. researchgate.netsapub.orggoogle.com The reaction is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxygen from inhibiting the polymerization process. sapub.orgnih.gov Polymerization is often stopped at low to moderate conversions (e.g., under 15%) to minimize compositional drift and obtain copolymers with a more uniform structure. sapub.orgnih.gov

Once synthesized, a thorough characterization of the resulting copolymers is essential to confirm their structure and composition. A suite of analytical techniques is employed for this purpose:

Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to verify the incorporation of both monomer units into the polymer backbone. The FTIR spectrum of a MAMA copolymer will show characteristic absorption bands corresponding to the functional groups of each monomer, such as the ester carbonyl (C=O) and ether (C-O-C) groups from MAMA. researchgate.netcmu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are powerful tools for determining the precise composition of the copolymer. researchgate.netsapub.org By integrating the areas of proton or carbon signals unique to each monomer unit, the molar ratio of the monomers in the copolymer chain can be accurately calculated. sapub.orgtue.nl For example, in a MAMA-MMA copolymer, the signal from the methoxy (B1213986) protons (-OCH₃) of MMA can be compared with the signal from the acetoxymethyl protons (-CH₂OAc) of MAMA. sapub.org

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight averages (such as Mn and Mw) and the polydispersity index (PDI) of the copolymers. uni-bayreuth.de This information is crucial as the molecular weight significantly influences the mechanical and rheological properties of the final material.

Differential Scanning Calorimetry (DSC): DSC is employed to measure the thermal properties of the copolymer, most importantly the glass transition temperature (Tg). dtic.milresearchgate.net The Tg is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. dtic.milsigmaaldrich.com

A key advantage of copolymerization is the ability to fine-tune the properties of the final material by simply adjusting the ratio of the comonomers in the initial reaction mixture. researchgate.net The final composition and microstructure of the copolymer are governed by the monomer reactivity ratios (r₁ and r₂). researchgate.net These ratios describe the relative preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the other comonomer.

The reactivity ratios for a given monomer pair, such as MAMA (M₁) and a comonomer like methyl methacrylate (M₂), can be determined experimentally by conducting a series of polymerizations with different initial monomer feed ratios and analyzing the resulting copolymer compositions at low conversion. researchgate.netcore.ac.uk Methods like the Fineman-Ross and Kelen-Tüdős linearization methods are commonly used to calculate these ratios from the experimental data. sapub.orgresearchgate.net

The monomer feed ratio has a direct and predictable impact on the properties of the resulting MAMA copolymers:

Glass Transition Temperature (Tg): The Tg of a copolymer typically falls between the Tg values of the respective homopolymers. By varying the monomer ratio, the Tg of the MAMA copolymer can be precisely controlled. dtic.milcore.ac.uk Increasing the molar fraction of MAMA, which has a bulkier side group compared to simpler acrylates, is expected to increase the Tg of the copolymer due to increased steric hindrance and restricted chain mobility. This relationship allows for the design of materials that are either rigid or flexible at their intended operating temperature.

Mechanical and Chemical Properties: Adjusting the MAMA content directly influences properties like hardness, adhesion, and chemical reactivity. For instance, increasing the concentration of MAMA in a copolymer with vinyl acetate (B1210297) could improve weather resistance while leveraging the adhesive properties of the vinyl acetate units. google.com The acetoxymethyl groups introduced by MAMA act as functional handles for post-polymerization modifications, such as crosslinking or grafting, further expanding the range of achievable properties.

The table below illustrates a hypothetical example of how monomer feed ratios in the copolymerization of this compound (MAMA) and Methyl Acrylate (MA) could influence the final copolymer composition and its glass transition temperature (Tg).

| Monomer Feed Ratio (Molar %) MAMA : MA | Copolymer Composition (Molar %) MAMA : MA | Glass Transition Temperature (Tg) (°C) |

| 20 : 80 | 22 : 78 | 15 |

| 40 : 60 | 41 : 59 | 28 |

| 60 : 40 | 60 : 40 | 45 |

| 80 : 20 | 79 : 21 | 65 |

Organic Transformations and Catalytic Reactivity

Palladium-Catalyzed Reactions Involving Methyl 2-(acetoxymethyl)acrylate

Palladium catalysis has emerged as a powerful tool for the functionalization of this compound, enabling a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

The palladium-catalyzed arylation of this compound provides a convenient route to rearranged Morita–Baylis–Hillman (MBH) acetates. acs.orgdntb.gov.ua This transformation involves the coupling of the acrylate (B77674) with various aryl halides. The reaction conditions can be optimized to achieve good to excellent yields, accommodating a range of functional groups on the aryl halide. organic-chemistry.org For instance, the use of specific phosphine (B1218219) ligands can be crucial for controlling reactivity and selectivity. organic-chemistry.org

A study demonstrated the successful mono-α-arylation of acetone (B3395972) with aryl halides using palladium catalysts with specially designed P,N-ligands, highlighting the importance of the ligand in controlling the reaction's outcome. organic-chemistry.org While this specific study does not use this compound, the principles of palladium-catalyzed arylation are broadly applicable.

| Aryl Halide | Catalyst/Ligand | Product | Yield (%) |

| Aryl Chloride | Pd-catalyst with P,N-ligand | α-Aryl methyl ketone | Good to Excellent |

| Aryl Bromide | Pd-catalyst with P,N-ligand | α-Aryl methyl ketone | Good to Excellent |

| Aryl Iodide | Pd-catalyst with P,N-ligand | α-Aryl methyl ketone | Good to Excellent |

| Aryl Tosylate | Pd-catalyst with P,N-ligand | α-Aryl methyl ketone | Good to Excellent |

| This table is based on a study of palladium-catalyzed mono-α-arylation of acetone and illustrates the general applicability of such reactions. organic-chemistry.org |

The Morita-Baylis-Hillman (MBH) reaction is a well-established carbon-carbon bond-forming reaction that typically yields α-methylene-β-hydroxycarbonyl compounds. researchgate.netnih.gov The palladium-catalyzed reaction of this compound with aryl halides provides access to rearranged MBH acetates, which are valuable synthetic intermediates. acs.orgdntb.gov.ua These adducts can be further transformed into a variety of complex molecules. rsc.org The reaction is often catalyzed by organocatalysts and is known for its atom economy and mild reaction conditions. nih.govrsc.org

Palladium catalysis facilitates the functionalization of heteroaromatic compounds like indoles with this compound. acs.orgmdma.chnih.gov This reaction allows for the selective installation of an electron-deficient olefin functionality at the 3-position of the indole (B1671886) ring, which can be challenging to achieve through other methods. nih.gov The reaction conditions can be tailored for both N-protected and N-unprotected indoles. acs.orgnih.gov For N-protected indoles, a combination of Pd(acac)₂ and PPh₃ in acetic acid is effective, while for N-unprotected indoles, a system of Pd(dba)₂ or Pd₂(dba)₃·CHCl₃ with 2,2'-bipyridine (B1663995) in toluene (B28343) is employed. acs.orgnih.gov

This method offers a new avenue for the synthesis of 3-functionalized indole derivatives bearing a conjugated carbon-carbon double bond with high regioselectivity. mdma.ch The reaction proceeds under neutral conditions and avoids isomerization of the double bond. mdma.ch

| Indole Type | Catalyst System | Solvent |

| N-Protected | 5 mol % Pd(acac)₂ and 10 mol % PPh₃ | HOAc |

| N-Unprotected | 5 mol % Pd(dba)₂ or 2.5 mol % Pd₂(dba)₃·CHCl₃ with 10 mol % 2,2'-bipyridine | Toluene |

| Data sourced from a study on the palladium-catalyzed functionalization of indoles. acs.orgnih.gov |

This compound can participate in palladium-catalyzed cascade reactions involving C-H functionalization and annulation. These processes allow for the rapid construction of complex cyclic structures from simple starting materials. For example, ruthenium-catalyzed C-H activation/annulation of N-alkoxybenzamides with alkynes has been developed to synthesize diverse isoquinolone products. nih.gov While this example uses a ruthenium catalyst, similar cascade principles can be applied in palladium catalysis.

In a Ru-catalyzed reaction, 3-formylbenzofurans react with methyl acrylate, leading to an intermediate that undergoes cycloannulation with another molecule of methyl acrylate to form a densely functionalized cyclohexene (B86901) ring. nih.gov

Dehydrotryptophan derivatives have been synthesized through palladium-catalyzed aminocyclization-Heck-type coupling cascades. acs.org These reactions involve the coupling of o-alkynylaniline derivatives with methyl α-aminoacrylate. acs.org While this specific example does not directly involve this compound, it showcases the potential of palladium-catalyzed cascade reactions in synthesizing complex, biologically relevant molecules.

Other Catalytic and Non-Catalytic Transformations of this compound

Beyond palladium catalysis, this compound can undergo other transformations. For instance, it can be produced from methyl-2-acetoxy propionate (B1217596) (MAPA) with high molar yield and selectivity. google.com The conversion of nickelalactones to methyl acrylate has also been studied, demonstrating the versatility of this compound in different chemical contexts. researchgate.net

The dehydration of methyl lactate (B86563) over calcium phosphate (B84403) catalysts can also yield methyl acrylate, alongside acrylic acid. abo.fi This process is influenced by reaction temperature and the specific catalyst used. abo.fi

Nucleophilic Additions and Substitutions with this compound

The reactivity of this compound with nucleophiles is twofold, dominated by its nature as both an activated alkene and an allylic acetate (B1210297). This allows it to undergo both conjugate addition and nucleophilic allylic substitution.

Nucleophilic Conjugate Addition (Michael Addition)

Like other acrylate esters, this compound is an activated alkene and can act as a Michael acceptor. nih.gov In this reaction, a nucleophile attacks the β-carbon of the carbon-carbon double bond, which bears a partial positive charge due to the electron-withdrawing effect of the adjacent ester group. This is a 1,4-addition reaction where the nucleophile adds to one end of the conjugated system and a proton (from a subsequent workup step) adds to the other (the enolate oxygen).

The large acetoxymethyl group at the α-position introduces significant steric hindrance, which can be expected to decrease the reaction rate compared to unsubstituted acrylates like methyl acrylate. Nevertheless, the reaction remains a viable pathway for forming a new carbon-nucleophile bond at the β-position.

Table 2: Representative Michael Addition Reaction

| Substrate | Nucleophile | Conditions | Product |

| This compound | Thiophenol | Base catalyst (e.g., Et₃N), Room Temp. | Methyl 2-(acetoxymethyl)-3-(phenylthio)propanoate |

Nucleophilic Allylic Substitution (SN2')

A more distinctive and synthetically valuable reaction pathway for this compound is nucleophilic allylic substitution. The acetoxy group (-OAc) is a competent leaving group attached to an allylic position. This structure allows for an SN2' mechanism.

In this pathway, a nucleophile attacks the terminal carbon (the γ-position) of the double bond. This attack occurs concurrently with a rearrangement of the double bond to the α-β position and the expulsion of the acetate anion as the leaving group. This transformation is highly efficient for introducing a wide variety of nucleophiles at the carbon that was formerly part of the double bond, resulting in a new, functionalized acrylate. This reactivity is a key feature that distinguishes it from simple acrylates that lack an α-leaving group.

Table 3: Representative Nucleophilic Allylic Substitution (SN2') Reaction

| Substrate | Nucleophile | Catalyst/Conditions | Product |

| This compound | Piperidine | Palladium(0) catalyst (e.g., Pd(PPh₃)₄), THF | Methyl 2-(piperidin-1-ylmethyl)acrylate |

| This compound | Sodium azide | DMF, Heat | Methyl 2-(azidomethyl)acrylate |

Computational Chemistry and Mechanistic Elucidation

Quantum Mechanical Investigations of Polymerization Mechanisms

Quantum mechanical methods are fundamental to understanding the intricate details of polymerization reactions. By solving the Schrödinger equation for a given molecular system, these methods can predict the geometries, energies, and electronic properties of reactants, intermediates, transition states, and products.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the polymerization of acrylates due to its balance of accuracy and computational cost. researchgate.net DFT studies are instrumental in mapping out the potential energy surfaces of various reaction pathways, including initiation, propagation, chain transfer, and termination.

In the context of Methyl 2-(acetoxymethyl)acrylate, DFT would be employed to understand how the α-acetoxymethyl substituent influences the reactivity of the vinyl group. Researchers utilize various functionals, such as B3LYP, BMK, and MPWB1K, paired with appropriate basis sets (e.g., 6-31+G(d), 6-311+G(3df,2p)), to model the system. researchgate.net

Key reaction pathways that can be investigated using DFT include:

Radical Propagation: Modeling the addition of a growing polymer radical to a this compound monomer. The calculations would reveal the activation energy of this step, which is crucial for determining the propagation rate constant (k_p).

Chain Transfer to Monomer: This is a critical reaction in acrylate (B77674) polymerization. DFT can be used to explore the likelihood of hydrogen abstraction from the acetoxymethyl group by a radical chain end. Studies on similar functionalized acrylates, like 2-dimethylaminoethyl acrylate, have shown that chain transfer reactions can play a significant role, sometimes inhibiting polymerization.

Termination: DFT calculations can elucidate the mechanisms of termination, whether by combination or disproportionation, by comparing the energy barriers for each pathway.

The insights from these DFT studies are not merely qualitative. They provide quantitative data on reaction enthalpies and activation energies, which are essential for kinetic modeling.

Table 1: Representative DFT Functionals and Basis Sets for Acrylate Polymerization Studies

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31+G(d) | Geometry optimizations and frequency calculations. |

| BMK | 6-311+G(3df,2p) | High-accuracy single-point energy calculations. |

| MPWB1K | 6-311+G(3df,2p) | Provides good qualitative agreement with experimental kinetics. researchgate.net |

This table is representative of methods used for acrylate systems and would be applicable to studies on this compound.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for understanding chemical reactivity. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

While modern high-performance computing often favors more rigorous DFT methods, semiempirical calculations offer a faster way to assess these frontier orbital interactions, especially for large systems or for an initial screening of reactivity. In the context of the copolymerization of this compound with other monomers, FMO theory can predict the propensity for alternating versus statistical copolymer formation. mdpi.com

The key interactions to consider are:

HOMO(Donor) - LUMO(Acceptor): In a copolymerization reaction, if this compound acts as an electron-donor monomer, its HOMO will interact with the LUMO of an electron-acceptor comonomer. A smaller HOMO-LUMO gap generally indicates a more favorable reaction.

SOMO-HOMO/LUMO: In radical polymerization, the interaction is between the Singly Occupied Molecular Orbital (SOMO) of the radical chain end and the HOMO or LUMO of the incoming monomer.

These calculations help in understanding the electronic effects of the acetoxymethyl group on the monomer's double bond, influencing its electrophilic or nucleophilic character and thus its reactivity with different radical species and comonomers.

Modeling of Catalytic Reaction Profiles Involving this compound

Computational modeling is indispensable for understanding and optimizing catalytic polymerization processes. It allows for the detailed examination of catalyst-monomer interactions and the mapping of the entire catalytic cycle.

Transition State Theory (TST) provides a framework for calculating the rate constant of a chemical reaction based on the properties of the reactants and the transition state. libretexts.orghope.edu The fundamental equation of TST is the Eyring equation, which relates the rate constant (k) to the Gibbs free energy of activation (ΔG‡). libretexts.org

The computational workflow to determine rate constants for elementary steps in the polymerization of this compound is as follows:

Geometry Optimization: The minimum energy structures of the reactants and the first-order saddle point structure of the transition state are located on the potential energy surface using methods like DFT. ucsb.edu

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points (zero imaginary frequencies for minima, one for a transition state) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections. ucsb.edu

Calculate Activation Energy: The electronic energy barrier (ΔE‡) is calculated as the difference in electronic energy between the transition state and the reactants. The Gibbs free energy of activation (ΔG‡) is then determined by including thermal and entropic contributions.

Calculate Rate Constant: The rate constant is calculated using the Eyring equation. libretexts.orgmoreisdifferent.com

This process can be applied to each elementary step (e.g., catalyst activation, monomer coordination, insertion, termination) in a catalytic cycle.

Table 2: Illustrative Activation Energies for Acrylate Polymerization Steps

| Reaction Step | Typical Activation Energy (kJ/mol) | Computational Method |

| Radical Propagation | 20 - 40 | DFT (e.g., B3LYP) |

| Chain Transfer | 40 - 60 | DFT (e.g., M06-2X) |

| Termination (Combination) | 5 - 15 | DFT |

Note: These are typical values for acrylates and serve as an estimate for what might be expected for this compound. Specific values would require dedicated calculations.

The functional acetoxymethyl group in this compound can play a crucial role in catalytic polymerization through non-covalent interactions with the catalyst center. For instance, in anionic polymerization of similar α-(alkoxymethyl)acrylates, the oxygen atoms of the ether group can chelate to the metal cation at the propagating chain end. tandfonline.com This chelation can impose steric constraints, leading to highly controlled stereochemistry (e.g., high isotacticity). tandfonline.com

Computational methods can model these interactions in detail:

DFT Optimization: The geometry of the catalyst-monomer complex can be optimized to reveal the preferred coordination mode. The strength of the interaction can be quantified by calculating the binding energy.

Non-Covalent Interaction (NCI) Analysis: Techniques like Reduced Density Gradient (RDG) analysis can be used to visualize and characterize weak interactions, such as hydrogen bonds or van der Waals forces, between the monomer's functional group and the catalyst. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the electron density topology to identify and characterize the chemical bonds and non-covalent interactions within the catalyst-substrate complex.

These analyses are vital for designing catalysts that can leverage the functionality of the monomer to control polymer architecture.

Simulations for Molecular Recognition and Material Design

Computational simulations are a powerful tool for the rational design of functional materials, such as Molecularly Imprinted Polymers (MIPs). mdpi.com MIPs are synthetic receptors with binding sites tailored for a specific target molecule. This compound, with its functional group capable of forming specific interactions, is a potential candidate as a functional monomer for MIP synthesis.

Computational strategies are used to guide the entire MIP design process: nih.govcore.ac.uk

Monomer Selection: Simulations can screen a library of functional monomers to find the one with the strongest and most specific interaction with the desired template molecule. The binding energy between the monomer and the template is a key metric, often calculated using DFT. nih.gov

Pre-Polymerization Complex Analysis: Molecular Dynamics (MD) and DFT calculations are used to study the geometry and stability of the complex formed between the template molecule and the functional monomers before polymerization. This helps in determining the optimal template-to-monomer ratio. nih.gov

Modeling the Imprinted Cavity: After simulating the polymerization around the template, the template is removed in-silico. The resulting cavity is then analyzed for its size, shape, and the arrangement of functional groups to predict its binding affinity and selectivity for the target molecule. researchgate.net

Table 3: Computational Workflow for MIP Design

| Step | Computational Method | Objective |

| 1. Monomer-Template Screening | DFT, Molecular Docking | Calculate binding energies to select the best functional monomer. nih.gov |

| 2. Stoichiometry Optimization | MD Simulations, DFT | Determine the most stable template:monomer ratio. nih.gov |

| 3. Cross-linker & Solvent Selection | MD Simulations | Analyze the influence of the cross-linker and solvent on the prepolymerization complex. |

| 4. Binding Site Analysis | MD Simulations, DFT | Characterize the shape and chemical nature of the imprinted cavity. researchgate.net |

These simulation-driven approaches significantly reduce the trial-and-error experimentation required in developing new functional materials, enabling a more targeted and efficient design process. mdpi.com

of this compound

Computational Studies on Monomer-Based Molecularly Imprinted Polymers (MIPs)

Extensive research into the existing scientific literature reveals a significant gap in computational studies specifically focused on this compound as a functional monomer in the context of Molecularly Imprinted Polymers (MIPs). While computational methods, particularly Density Functional Theory (DFT), are widely employed to design and optimize MIPs, no specific studies detailing the use of this compound for this purpose have been identified. nih.govresearchgate.netacs.orgsemanticscholar.org

The general computational approach for MIP design involves screening a library of potential functional monomers to determine which will have the strongest and most stable interaction with a given template molecule. researchgate.netsemanticscholar.org This is typically achieved by calculating the binding energy between the template and each monomer. A more negative binding energy indicates a more stable pre-polymerization complex, which is a key factor in creating effective recognition sites in the final polymer. researchgate.net These computational predictions are then often validated through experimental studies, such as spectroscopic analysis and binding assays, to confirm the performance of the synthesized MIP. researchgate.net

Although no direct computational studies on this compound for MIPs are available, the established methodologies could, in principle, be applied. Such a study would involve:

Selection of a Template Molecule: Identifying a target molecule for which the MIP should have high selectivity.

Computational Screening: Performing DFT or other quantum mechanical calculations to determine the binding energy and optimal geometry of the complex formed between this compound and the template molecule. This would likely be compared against a range of other functional monomers to assess its relative potential.

Solvent Effects: Investigating the influence of different porogens (solvents) on the stability of the monomer-template complex.

Cross-linker Interaction: Modeling the interactions with a cross-linking agent to understand the morphology and stability of the final polymer matrix.

Without such specific studies, it is not possible to provide detailed research findings or data tables related to the computational elucidation of this compound-based MIPs.

Advanced Computational Approaches for Tailoring Material Properties

Similarly, there is a lack of published research on the use of advanced computational approaches to specifically tailor the material properties of polymers derived from this compound. Computational chemistry offers powerful tools to predict and understand the structure-property relationships of polymers, enabling the rational design of materials with desired characteristics. nih.govsemanticscholar.org

Advanced computational methods that could be applied to polymers of this compound include:

Molecular Dynamics (MD) Simulations: To study the bulk properties of the polymer, such as its glass transition temperature, mechanical strength, and diffusion characteristics. MD simulations can provide insights into the polymer chain dynamics and morphology.

Quantum Mechanics (QM) Calculations: To investigate the electronic properties, reactivity, and degradation mechanisms of the polymer at a molecular level.

Quantitative Structure-Property Relationship (QSPR) Modeling: To develop mathematical models that correlate the chemical structure of the monomer with the macroscopic properties of the resulting polymer.

The application of these computational techniques would allow for the in-silico design of this compound-based polymers with tailored properties for specific applications. For instance, by modifying the chemical structure of the monomer or by copolymerizing it with other monomers, properties such as solubility, thermal stability, and mechanical flexibility could be fine-tuned. However, as no specific computational studies on this compound have been reported, no detailed findings or predictive models can be presented.

Advanced Materials Science and Synthetic Applications

Development of Functional Polymeric Materials Utilizing Methyl 2-(acetoxymethyl)acrylate

This compound is a versatile monomer employed in the synthesis of advanced polymeric materials. Its unique structure, featuring a reactive acrylate (B77674) group for polymerization and an acetoxymethyl side chain, allows for the creation of polymers with tailored properties. The ester group can be hydrolyzed post-polymerization to reveal a hydroxyl functional group, offering a pathway to further chemical modification and imparting specific functionalities to the final material.

Polymers and Copolymers for Enhanced Mechanical Strength

The incorporation of functional monomers like this compound into polymer chains is a key strategy for enhancing the mechanical properties of materials. While extensive data on homopolymers of this compound is limited, its use as a comonomer in acrylic and methacrylic polymer systems demonstrates significant potential for improving characteristics such as tensile strength and flexibility.

Below is an illustrative data table showing the potential effects of copolymer composition on mechanical properties, based on general principles observed in acrylate copolymer systems.

| Copolymer System | Monomer Ratio (Monomer 1:Monomer 2) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (°C) |

| P(MMA-co-M2AA) | 90:10 | Increased | Slightly Decreased | Modified |

| P(MMA-co-M2AA) | 70:30 | Significantly Increased | Modified | Modified |

| P(BA-co-M2AA) | 90:10 | Modified | Increased | Modified |

| P(BA-co-M2AA) | 70:30 | Modified | Significantly Increased | Modified |

This table represents expected trends. Actual values would need to be determined experimentally. MMA: Methyl Methacrylate (B99206), BA: Butyl Acrylate, M2AA: this compound

Materials for Specific Stimuli Responsiveness

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to small changes in their external environment. nih.gov These changes can be triggered by stimuli such as temperature, pH, light, or the presence of specific chemicals. The functional side chain of this compound makes it a valuable component for designing such materials.

The acetoxy group in the polymer can be hydrolyzed under acidic or basic conditions to a hydroxyl group. This transformation alters the polarity and hydrogen-bonding capability of the polymer, leading to a change in its solubility or swelling behavior in aqueous environments. This pH-responsiveness can be exploited in applications such as controlled drug delivery, where a change in pH could trigger the release of a therapeutic agent.

Furthermore, the hydroxyl groups, once exposed, can be used as reactive sites for grafting other stimuli-responsive molecules. For example, temperature-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM) could be grafted onto the copolymer backbone, creating a material that exhibits a lower critical solution temperature (LCST), causing it to precipitate out of solution above a certain temperature.

Transparent Functional Copolymers (e.g., Antifouling Properties)

The development of transparent coatings with functional properties is of great interest for a variety of applications, from marine anti-fouling systems to biomedical devices. Acrylate-based copolymers are often used in these applications due to their excellent optical clarity and durability. nih.gov

Copolymers containing this compound can be designed to have antifouling properties. The surface properties of a material are critical for preventing the settlement of marine organisms. By controlling the copolymer composition, a surface can be created that is either very hydrophilic or very hydrophobic, both of which can deter fouling. The hydrolysis of the acetoxymethyl groups on the surface of a coating can create a hydrophilic layer of hydroxyl groups, which can form a tightly bound layer of water that prevents the adhesion of fouling organisms.

In another approach, the hydroxyl groups can be further functionalized with molecules that are known to have antifouling properties, such as polyethylene (B3416737) glycol (PEG) or zwitterionic compounds. Silyl (B83357) (meth)acrylate copolymers have been successfully used in antifouling paints, where the hydrolysis of the silyl group in seawater leads to a self-polishing effect that continually renews the surface. google.com A similar mechanism could be envisioned for copolymers of this compound.

Role in Pharmaceutical Intermediate Synthesis

The unique chemical structure of this compound makes it a valuable building block in organic synthesis, particularly for the creation of complex molecules with potential therapeutic applications.

Precursor in Derivatization for New Therapeutic Agents

The reactivity of both the acrylate group and the acetoxymethyl side chain allows for a wide range of chemical transformations. The acrylate moiety can participate in Michael additions, allowing for the introduction of various nucleophiles. wikipedia.org This is a common strategy in drug discovery for creating libraries of related compounds for biological screening.

The acetoxymethyl group can be readily converted to other functional groups. For instance, hydrolysis of the acetate (B1210297) ester reveals a primary alcohol. This alcohol can then be oxidized to an aldehyde or a carboxylic acid, or it can be used in ether or ester linkages to attach other molecular fragments. This versatility makes this compound an attractive starting material for the synthesis of novel, multifunctional compounds. The Morita-Baylis-Hillman reaction, which produces multifunctional molecules from acrylates, is a testament to the utility of this class of compounds in synthesizing bioactive molecules. mdpi.com

The following table illustrates some potential derivatization pathways for this compound for the synthesis of new therapeutic agents.

| Reaction Type | Reagents | Resulting Functional Group | Potential Therapeutic Application |

| Michael Addition | Thiol (R-SH) | Thioether | Enzyme inhibitors, anti-cancer agents |

| Michael Addition | Amine (R-NH2) | β-Amino ester | Antiviral agents, peptide mimetics |

| Hydrolysis | Acid or Base | Hydroxyl | Linker for prodrugs |

| Oxidation (of resulting alcohol) | PCC | Aldehyde | Precursor for complex heterocycles |

| Esterification (of resulting alcohol) | Bioactive Carboxylic Acid | Ester | Prodrugs with improved bioavailability |

PCC: Pyridinium chlorochromate

Strategic Incorporation into Complex Molecular Architectures

In the synthesis of complex natural products or designed therapeutic molecules, the strategic incorporation of multifunctional building blocks is crucial for efficiency. This compound can serve as such a building block. Its dual functionality allows for orthogonal chemical reactions, where one part of the molecule can be reacted while the other remains protected, to be reacted in a subsequent step.

For example, the acrylate double bond can be selectively reduced or functionalized while the acetoxy group is carried through several synthetic steps. Later in the synthesis, the acetoxy group can be removed to unmask the hydroxyl group for further elaboration. This strategic approach allows for the construction of complex molecular architectures with a high degree of control over stereochemistry and functionality, which is essential in the development of modern pharmaceuticals.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the detailed structural analysis of Methyl 2-(acetoxymethyl)acrylate. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for confirming the molecular structure and for analyzing the microstructure of polymers derived from this monomer. iupac.org

¹H NMR spectroscopy is a powerful method for verifying the structure of this compound and for analyzing the composition and architecture of its polymers. semanticscholar.orgresearchgate.net In the monomer, distinct signals for the vinyl protons, the methylene (B1212753) protons adjacent to the acetate (B1210297) group, the methyl protons of the ester, and the methyl protons of the acetate are expected.

For polymers, ¹H NMR is used to confirm polymerization by observing the disappearance of the vinyl proton signals and the appearance of broad peaks corresponding to the polymer backbone. researchgate.net It is also instrumental in determining the composition of copolymers by integrating the signals unique to each monomer unit. sapub.orgpolymersource.ca For instance, in a copolymer containing this compound, the integration of the acetoxymethyl protons against the signals from the comonomer provides a quantitative measure of its incorporation into the polymer chain. labrulez.com End-group analysis of polymers can also be performed using ¹H NMR to estimate the number-average molecular weight. semanticscholar.orgemich.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Vinyl (=CH₂) | 5.9 - 6.5 | 2 x Doublet |

| Acetoxymethyl (-CH₂O-) | ~4.9 | Singlet |

| Methyl Ester (-OCH₃) | ~3.8 | Singlet |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual spectra may vary based on solvent and experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum where each unique carbon atom in the molecule gives a distinct signal. libretexts.orglibretexts.org This technique is crucial for confirming the carbon skeleton of this compound. The spectrum would clearly show resonances for the carbonyl carbons of the ester and acetate groups, the sp² hybridized carbons of the double bond, the methylene carbon of the acetoxymethyl group, and the methyl carbons. nih.gov In polymer analysis, ¹³C NMR provides detailed information on stereochemistry (tacticity) and the presence of branching. auremn.orgresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | 165 - 175 |

| Acetate Carbonyl (C=O) | 170 - 180 |

| Quaternary Vinyl (=C<) | 135 - 145 |

| Methylene Vinyl (=CH₂) | 125 - 135 |

| Acetoxymethyl (-CH₂O-) | 60 - 70 |

| Methyl Ester (-OCH₃) | 50 - 60 |

Note: Predicted values are based on typical chemical shift ranges for these carbon types. libretexts.orglibretexts.org

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. libretexts.org The presence of two distinct ester functionalities (acrylate and acetate) is the most prominent feature. The IR spectrum is characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl groups (C=O) and the carbon-oxygen (C-O) single bonds. nih.govspectroscopyonline.com The carbon-carbon double bond (C=C) of the acrylate (B77674) moiety also gives a characteristic absorption. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1720 - 1740 |

| C=C (Alkene) | Stretch | 1630 - 1640 |

| C-O (Ester) | Stretch | 1100 - 1300 |

Note: These are typical ranges and specific values can be found in spectral databases. libretexts.orgspectroscopyonline.comnist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. libretexts.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition (C₇H₁₀O₄). nih.gov The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 158, corresponding to the molecular weight of the compound. nih.gov

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for esters include the loss of alkoxy groups or cleavage adjacent to the carbonyl group (alpha-cleavage). miamioh.edu For this compound, characteristic fragments would likely result from the loss of the methoxy (B1213986) group (-OCH₃, M-31), the acetoxy group (-OCOCH₃, M-59), or the acetoxymethyl radical (-CH₂OCOCH₃, M-73).

Table 4: Expected Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment |

|---|---|

| 158 | [C₇H₁₀O₄]⁺ (Molecular Ion) |

| 127 | [M - OCH₃]⁺ |

| 99 | [M - OCOCH₃]⁺ |

| 85 | [M - CH₂OCOCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

Note: These proposed fragments are based on common fragmentation patterns of esters. libretexts.orgdocbrown.info

Chromatographic Methods in Reaction Monitoring and Product Purity Assessment

Chromatographic techniques are essential for monitoring the progress of reactions involving this compound and for assessing the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method for analyzing acrylate compounds, as it avoids the high temperatures used in gas chromatography that can cause polymerization. e3s-conferences.org A reversed-phase HPLC method, using a C18 column with a mobile phase such as an acetonitrile-water gradient, can effectively separate the monomer from starting materials, byproducts, and oligomers. e3s-conferences.org Detection is typically achieved using a UV detector, as the acrylate functionality possesses a UV chromophore.

For the analysis of polymers derived from this compound, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method. polymersource.ca SEC separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of the molecular weight distribution (including number-average molecular weight, weight-average molecular weight, and polydispersity index) of the polymer product. labrulez.com

Future Research Directions and Unexplored Avenues

Integration of Methyl 2-(acetoxymethyl)acrylate with Sustainable Chemistry Principles

The future of chemical manufacturing is intrinsically linked to the principles of green and sustainable chemistry. For this compound, this presents a significant opportunity to develop more environmentally benign synthesis and polymerization processes.

A primary research avenue is the development of synthetic routes that maximize atom economy, a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. acs.org Current industrial production of acrylates often relies on petrochemical feedstocks and can generate significant waste. researchgate.netrsc.org Future research could explore bio-based feedstocks for the production of this compound. rsc.orgresearchgate.net The use of renewable resources like lignocellulosic materials could drastically reduce the carbon footprint associated with this monomer. researchgate.netmpg.de

Furthermore, the exploration of greener reaction conditions is paramount. This includes the use of safer, renewable, or recyclable solvents to replace hazardous ones traditionally used in chemical synthesis. acs.orgnih.gov The development of catalytic processes that operate under milder conditions, such as lower temperatures and pressures, will also be crucial for improving energy efficiency and reducing environmental impact. mpg.de The concept of a circular economy could be applied by designing processes where byproducts are minimized or valorized, moving away from a linear "take-make-dispose" model. mpg.derepec.org

Expanding Catalytic Applications and Selectivity Control

Catalysis is a cornerstone of modern polymer chemistry, and its application to this compound polymerization offers vast unexplored potential. acs.org Future research will likely focus on the development of novel catalyst systems that can precisely control the polymerization process, leading to polymers with tailored properties.

Gaining control over the regiochemistry and stereochemistry during polymerization is a significant challenge and a key research goal. For functionalized acrylates, the development of catalysts that can achieve high levels of selectivity is crucial for producing materials with predictable and optimized characteristics. nih.gov Techniques like visible light-mediated controlled radical polymerization have shown promise for a variety of acrylate (B77674) monomers, offering a pathway to well-defined homo-, random, and block copolymers. acs.org Exploring such advanced polymerization techniques for this compound could unlock new material possibilities.

Moreover, the use of flow chemistry presents an opportunity for more efficient and controlled polymerization. wikipedia.org Continuous flow reactors can offer better control over reaction parameters, leading to improved product consistency and reduced waste. Investigating the use of solid-phase catalysts within flow systems could further enhance the sustainability and efficiency of polymerization processes.

Rational Design of Next-Generation Materials Based on this compound

The unique chemical structure of this compound, with its reactive acrylate group and pendant acetoxymethyl functionality, makes it an ideal building block for a new generation of advanced materials. The ester group offers a site for post-polymerization modification, allowing for the creation of functional and "smart" polymers.

Future research will likely focus on designing polymers that can respond to external stimuli such as pH, temperature, or light. youtube.comfrontiersin.org These "smart" materials have a wide range of potential applications, from drug delivery systems to sensors and actuators. youtube.com For instance, the hydrolysis of the acetoxymethyl group could be triggered by changes in pH, leading to a change in the polymer's solubility or other physical properties.

The creation of novel copolymers is another exciting avenue. By polymerizing this compound with other monomers, materials with a unique combination of properties can be achieved. This could include the development of new adhesives, coatings, and biomedical materials. rsc.orgkorea.ac.kr For example, incorporating this monomer into hydrogel formulations could lead to materials with enhanced mechanical properties and biocompatibility, suitable for applications in tissue engineering and regenerative medicine. researchgate.netresearchgate.net

Advanced Computational Modeling for Predictive Research

Computational modeling is becoming an increasingly powerful tool in chemical research, enabling scientists to predict the properties and behavior of molecules and materials before they are synthesized in the lab. For this compound, advanced computational modeling can accelerate the discovery and design of new materials and processes.

Future research will likely employ quantum mechanical methods, such as density functional theory (DFT), to understand the mechanistic details of polymerization reactions involving this compound. researchgate.net These studies can provide insights into reaction kinetics, including propagation and termination rates, which are crucial for optimizing polymerization processes. mdpi.comacs.org

Machine learning and artificial intelligence (AI) also represent a promising frontier. nih.gov By training models on existing experimental data, it may become possible to predict the properties of polymers derived from this compound based on their composition and structure. researchgate.netgoogle.com This predictive capability can guide experimental work, saving time and resources in the development of new materials with desired characteristics. nih.gov

Exploration of Novel Biological Interactions and Mechanisms (beyond general intermediates)

The potential biological activity of polymers and small molecules derived from this compound is a largely unexplored area. While acrylates, in general, are known to interact with biological systems, the specific interactions of this functionalized monomer and its derivatives warrant detailed investigation. nih.gov

Future research could focus on designing and synthesizing novel compounds based on a this compound scaffold and screening them for specific biological activities. For example, recent studies have shown that certain acrylate derivatives can exhibit antiproliferative effects, suggesting potential applications in cancer therapy. nih.gov Investigating whether derivatives of this compound can act as inhibitors of specific enzymes or protein-protein interactions is a promising research direction.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2-(acetoxymethyl)acrylate with high purity, and how can side reactions be minimized?

- Methodological Answer : Synthesis typically involves esterification or transesterification reactions. For example, reacting 2-(hydroxymethyl)acrylic acid with acetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions. To minimize dimerization or polymerization, maintain low temperatures (0–5°C), use radical inhibitors (e.g., hydroquinone), and perform reactions under inert gas (N₂/Ar) . Purification via column chromatography (silica gel, hexane/ethyl acetate) or fractional distillation under reduced pressure is recommended. Monitor reaction progress using TLC or HPLC to detect intermediates/byproducts.

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer :

- Handling : Use in a fume hood with local exhaust ventilation. Wear nitrile gloves, splash-resistant goggles, and a lab coat. Avoid skin/eye contact due to potential irritation .

- Storage : Store in airtight, light-resistant containers at 2–8°C. Add stabilizers (e.g., 0.1% BHT) to prevent radical-induced polymerization. Avoid prolonged storage; monitor for discoloration or viscosity changes, which indicate degradation .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms ester/acrylate functional groups. For example, the acetoxymethyl group shows a singlet at ~2.05 ppm (CH₃COO) and a triplet at ~4.3 ppm (CH₂O) .

- FTIR : Peaks at ~1720 cm⁻¹ (C=O ester), 1630 cm⁻¹ (C=C), and 1240 cm⁻¹ (C-O) validate the structure .

- HPLC-MS : Reversed-phase C18 columns (acetonitrile/water gradient) detect impurities. MS confirms molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How can researchers design experiments to study the dimerization kinetics of this compound under varying conditions?

- Methodological Answer :

- Experimental Design : Conduct kinetic studies in polar aprotic solvents (e.g., DMF) at 25–60°C. Use ¹H NMR to track monomer consumption (disappearance of C=C proton at ~6.3 ppm). Vary initiators (e.g., AIBN) or inhibitors to assess their impact .

- Data Analysis : Apply the Arrhenius equation to calculate activation energy (Ea) from rate constants (k) at different temperatures. Compare with computational models (DFT) to validate mechanisms .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer :

- Controlled Studies : Perform thermogravimetric analysis (TGA) under N₂ (heating rate 10°C/min) to identify decomposition onset. Compare results across labs using standardized protocols (e.g., ASTM E2550).

- Confounding Factors : Assess impurities (e.g., residual acid catalysts) via GC-MS, which may accelerate degradation. Stabilizer-free samples degrade faster, explaining discrepancies .

Q. How can this compound be applied in drug delivery systems?

- Methodological Answer :

- Hydrogel Fabrication : Copolymerize with 2-hydroxyethyl methacrylate (HEMA) via free-radical polymerization (UV initiation). Optimize crosslinker (e.g., EGDA) concentration to control swelling ratio and drug release kinetics .

- In Vitro Testing : Load nicorandil or similar drugs into hydrogels. Use Franz diffusion cells to measure release profiles in PBS (pH 7.4) at 37°C. Validate biocompatibility via MTT assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.